molecular formula C8H13ClN2O2 B1521559 ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride CAS No. 1193388-41-8

ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride

Cat. No.: B1521559
CAS No.: 1193388-41-8
M. Wt: 204.65 g/mol
InChI Key: NFMPVVVZKGTNFT-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric molecule, meaning it can react as both an acid and a base . It is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Catalyst in Synthesis

Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is utilized in synthetic chemistry. The ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) serves as a mild and effective catalyst for the efficient synthesis of 2-aryl-4,5-diphenyl imidazoles via a one-pot, three-component process at room temperature under ultrasonic irradiation, showcasing its role in facilitating complex chemical reactions (Zang et al., 2010).

In Antibacterial Activity Studies

This compound has been employed in the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole, which are then evaluated for their antibacterial activity against common bacteria types. This demonstrates its utility in developing potential antibacterial agents (Al-badrany et al., 2019).

N-Heterocyclic Carbene Catalysts

Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC) to which this compound is related, are known to be efficient catalysts in the transesterification involving various esters and alcohols. This showcases its potential in organic synthesis and chemical transformations (Grasa et al., 2003).

Corrosion Inhibition

Research indicates that imidazoline derivatives, which are structurally related to this compound, can act as corrosion inhibitors for metals in certain acidic environments. This highlights its potential application in industrial settings to protect metals from corrosion (Cruz et al., 2004).

Ionic Liquid Applications

1-Ethyl-3-methyl-imidazolium acetate ([EMIM][OAc]), a compound similar to this compound, is extensively used in various applications due to its properties as an ionic liquid. This underscores the potential for this compound in various industrial and research applications, particularly where ionic liquids are beneficial (Filippov et al., 2019).

Electrochemical CO₂ Reduction

The related ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]) demonstrates the potential of imidazolium-based compounds in modulating electrochemical reduction of carbon dioxide, suggesting a similar potential for this compound in such applications (Sun et al., 2014).

Future Directions

The broad range of chemical and biological properties of imidazole makes it a valuable component in the development of new drugs . Future research may focus on synthesizing new imidazole derivatives and studying their potential applications in medicine .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in this compound is known to interact with metal ions, which can influence enzyme activity. For instance, it can act as a ligand for metalloenzymes, thereby affecting their catalytic functions. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing protein folding and stability .

Cellular Effects

This compound has been observed to impact various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction. This compound can also affect gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, it can act as a competitive inhibitor for certain enzymes by mimicking the substrate and binding to the active site. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or improving metabolic function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with other biomolecules. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. This compound can also accumulate in specific tissues or organs, depending on its affinity for certain biomolecules and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes. The localization of this compound can determine its specific biochemical and cellular effects .

Properties

IUPAC Name

ethyl 2-(1-methylimidazol-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-7-9-4-5-10(7)2;/h4-5H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMPVVVZKGTNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CN1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-41-8
Record name 1H-Imidazole-2-acetic acid, 1-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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